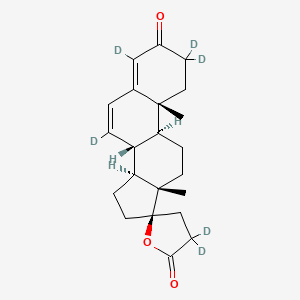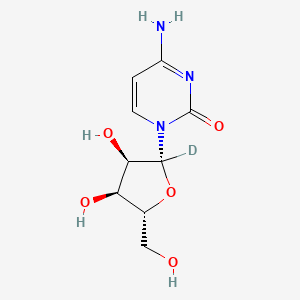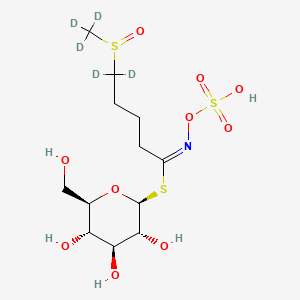
PI5P4Ks-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI5P4Ks-IN-1 is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma. This compound has gained attention due to its potential therapeutic applications in diseases such as cancer, neurodegeneration, and immunological disorders. By targeting specific pathways involved in cell signaling, this compound offers a promising avenue for therapeutic intervention.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PI5P4Ks-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically begins with the preparation of a core structure, followed by the introduction of various functional groups through reactions such as nucleophilic substitution, oxidation, and reduction. Specific reagents and catalysts are used to achieve the desired transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures, optimizing reaction conditions, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its chemical integrity.
Análisis De Reacciones Químicas
Types of Reactions
PI5P4Ks-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
PI5P4Ks-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the role of phosphatidylinositol 5-phosphate 4-kinase gamma in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate biological functions.
Medicine: Explored as a therapeutic agent for treating diseases such as cancer, where it targets specific pathways involved in tumor progression.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mecanismo De Acción
PI5P4Ks-IN-1 exerts its effects by inhibiting the activity of phosphatidylinositol 5-phosphate 4-kinase gamma. This enzyme is involved in the phosphorylation of phosphatidylinositol 5-phosphate to produce phosphatidylinositol 4,5-bisphosphate, a key molecule in cell signaling. By inhibiting this enzyme, this compound disrupts the production of phosphatidylinositol 4,5-bisphosphate, thereby affecting various signaling pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
NIH-12848: Another selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma.
NCT-504: A compound with similar inhibitory properties.
Uniqueness
PI5P4Ks-IN-1 is unique due to its high selectivity for phosphatidylinositol 5-phosphate 4-kinase gamma, which reduces off-target effects and enhances its therapeutic potential. Its distinct binding mode and ability to engage the enzyme in intact cells make it a valuable tool for scientific research and drug development.
Propiedades
Fórmula molecular |
C20H17N3S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H17N3S/c1-14-7-2-3-9-16(14)20-22-18-11-5-4-10-17(18)19(23-20)21-13-15-8-6-12-24-15/h2-12H,13H2,1H3,(H,21,22,23) |
Clave InChI |
SZOWAIVUSZXVEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)



![N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12410243.png)


![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)
![1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410257.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410259.png)
![2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine](/img/structure/B12410261.png)

